molecular formula C18H12F3N5O B2738604 3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892479-31-1

3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2738604
CAS No.: 892479-31-1
M. Wt: 371.323
InChI Key: PRULUGMQZXXOPF-UHFFFAOYSA-N
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Description

3-Phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidine derivative belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class of compounds. These molecules are notable for their selective antiviral activity against Chikungunya virus (CHIKV), primarily targeting the viral nonstructural protein 1 (nsP1), which is essential for viral RNA capping and replication . The compound’s structure features a phenyl group at position 3 and a 4-(trifluoromethyl)benzyl substituent at position 6, which contribute to its binding affinity and metabolic stability . Its discovery emerged from structure-activity relationship (SAR) studies aimed at optimizing nsP1 inhibition while minimizing host-cell toxicity .

Properties

IUPAC Name

3-phenyl-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O/c19-18(20,21)13-8-6-12(7-9-13)10-25-11-22-16-15(17(25)27)23-24-26(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRULUGMQZXXOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Triazolopyrimidines are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition is particularly relevant in the context of malaria treatment, as Plasmodium species rely on the de novo synthesis pathway for pyrimidines due to their lack of salvage pathways. The compound under study has demonstrated selective inhibition of Plasmodium falciparum DHODH, which is essential for the survival and proliferation of the malaria parasite .

Pharmacological Profile

The biological activity of this compound has been evaluated through various assays:

  • Antimicrobial Activity : Compounds within the triazolopyrimidine class have shown significant antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives have been reported with minimum inhibitory concentrations (MICs) as low as 1–8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Antimalarial Activity : In vitro studies have indicated that this compound exhibits potent activity against P. falciparum, with effective concentrations (EC50) reported in the nanomolar range. The initial lead compound from this series showed IC50 values against PfDHODH between 0.005–8 μM .

Case Studies

  • In vitro Studies : A series of triazolopyrimidines were screened for their ability to inhibit P. falciparum growth in culture. The compound demonstrated superior potency compared to other tested derivatives, highlighting its potential as a lead candidate for further development .
  • Pharmacokinetic Studies : Research has indicated that while some derivatives exhibit high potency in vitro, they may suffer from poor metabolic stability in vivo. This necessitates structural optimization to enhance bioavailability and reduce clearance rates .

Data Summary

The following table summarizes key biological activities and pharmacological properties associated with this compound:

Activity Value Notes
DHODH IC50 (μM)0.005 - 8Selective for P. falciparum .
EC50 against P. falciparum< 0.00039High potency in whole cell assays .
Antimicrobial MIC (μg/mL)1 - 8Effective against multiple bacterial strains .
Metabolic StabilityPoorRequires optimization for in vivo efficacy .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Triazole derivatives have been shown to exhibit potent antimicrobial properties. Specifically, compounds with triazolo-pyrimidine structures demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A study indicated that derivatives similar to 3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one displayed moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria .
  • Antifungal Properties :
    • The compound's potential as an antifungal agent has been explored, particularly against fungi like Candida albicans and Aspergillus fumigatus. Research indicates that triazole derivatives can inhibit fungal growth effectively .
  • Anticancer Activity :
    • Recent investigations have highlighted the anticancer potential of triazolo-pyrimidine derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
  • Neuroprotective Effects :
    • Certain triazole derivatives are being studied for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .

Material Science Applications

  • Corrosion Inhibitors :
    • The unique chemical properties of triazoles make them suitable candidates as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation .
  • Polymer Science :
    • Triazolo-pyrimidine compounds are being integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

  • Study on Antimicrobial Efficacy : A series of synthesized triazolo-pyrimidine derivatives were tested against several bacterial strains. Results showed that certain modifications in the structure significantly increased antibacterial potency compared to standard antibiotics .
  • Neuroprotective Assessment : In vitro studies demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

Key Observations:

Position 3 Substituents :

  • The phenyl group at position 3 is critical for nsP1 binding. Substitution with 4-fluorobenzyl () retains activity but reduces potency compared to the trifluoromethyl variant, likely due to differences in electron-withdrawing effects and steric bulk .
  • Methoxybenzyl derivatives () exhibit reduced antiviral activity, suggesting that polar substituents may disrupt hydrophobic interactions with nsP1 .

Position 6 Substituents: The 4-(trifluoromethyl)benzyl group enhances metabolic stability and membrane permeability compared to simpler alkyl groups (e.g., ethyl in ) .

Position 5 Modifications :

  • Ethyl substitution at position 5 () significantly boosts potency (EC₅₀ = 0.3 μM), highlighting the importance of small hydrophobic groups in this region .

Mechanism of Action and Resistance Profiles

All compounds in this class inhibit CHIKV nsP1, which methylates the viral RNA cap. However, resistance mutations vary:

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sugar-modified derivatives () exhibit improved aqueous solubility (>500 μM) but reduced antiviral activity, indicating a trade-off between pharmacokinetics and efficacy .

Research Findings and Clinical Relevance

In Vitro Efficacy: The target compound demonstrates nanomolar-range EC₅₀ values against multiple CHIKV strains, including Asian and East/Central/South African (ECSA) genotypes .

Selectivity : High SI values (>100) confirm minimal cytotoxicity in human cell lines (e.g., Vero, Huh-7) .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing this triazolopyrimidine derivative?

  • Methodological Answer: Synthesis requires precise control of substituent positioning. The trifluoromethylbenzyl group at position 6 and the phenyl group at position 3 demand regioselective coupling reactions. Use Suzuki-Miyaura cross-coupling for aryl-benzyl linkages, employing Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproduct formation from triazole ring closure .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the triazole and pyrimidine rings, with shifts at δ 8.5–9.0 ppm (triazole protons) and δ 160–170 ppm (carbonyl carbons).
  • IR Spectroscopy: Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) from the trifluoromethyl group.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

  • Methodological Answer: Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). If solubility is <1 mM, employ co-solvents (e.g., PEG-400) or formulate as a sodium/potassium salt via deprotonation of the pyrimidinone carbonyl .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays if targeting viral proteins (e.g., CHIKV nsP1 capping enzyme, as in related triazolopyrimidines).
  • Cell-Based Antiviral Assays: Measure EC₅₀ values in Vero or HEK293 cells infected with CHIKV, using plaque reduction or RT-qPCR for viral load quantification .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in hydrogen-bonding networks and supramolecular packing?

  • Methodological Answer: Grow single crystals via slow evaporation (e.g., DMSO/water mixtures). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze intermolecular interactions (e.g., N-H⋯O hydrogen bonds forming R₂²(8) motifs) and π-π stacking between aromatic rings. Compare with DFT-optimized gas-phase structures to identify crystal-packing effects .

Q. What computational strategies predict electronic properties and reactivity?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-311G(d,p)) to map:

  • Electrostatic Potential (MEP): Identify nucleophilic/electrophilic regions (e.g., triazole N-atoms as H-bond acceptors).
  • HOMO-LUMO Gaps: Correlate with experimental UV-Vis spectra and redox behavior.
  • Mulliken Charges: Quantify charge distribution to guide SAR studies (e.g., trifluoromethyl group’s electron-withdrawing effects) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer:

  • Comparative Assays: Re-test the compound alongside positive controls (e.g., ribavirin for antivirals) under standardized conditions.
  • Structural Analogs: Syntize derivatives with modified substituents (e.g., replacing 4-(trifluoromethyl)benzyl with 4-fluorobenzyl) to isolate critical pharmacophores.
  • Target Validation: Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., CHIKV nsP1) .

Q. What strategies optimize inhibitory potency through structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Substituent Scanning: Replace the 3-phenyl group with heteroaryl rings (e.g., pyridyl) to enhance solubility or target binding.
  • Bioisosteric Replacement: Substitute the trifluoromethyl group with cyano or sulfonamide groups to maintain electron-withdrawing effects while altering pharmacokinetics.
  • Molecular Docking: Perform in silico docking (AutoDock Vina) into target protein structures (e.g., nsP1) to prioritize synthetic targets .

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